Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
Description
Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative characterized by a five-membered lactam ring containing two nitrogen atoms and a ketone group. Pyrazolones are synthetically versatile and exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is synthesized from 4-aminoantipyrine (a pyrazolone precursor) via diazotization and coupling with ethyl acetoacetate or ethyl benzoylacetate under ultrasound-assisted conditions, achieving yields of up to 84% . Its structure features a phenyl group at position 2, a ketone at position 3, and an ethyl acetate moiety at position 4, making it a key intermediate for designing bioactive molecules .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h3-7,9,14H,2,8H2,1H3 |
InChI Key |
LPHPRFWRENKRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The general reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolone and imidazole-based esters are structurally related due to their heterocyclic cores. Below is a comparative analysis of Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate and its analogues:
Key Findings
Core Structure Impact :
- Pyrazolone vs. Imidazole : Pyrazolone derivatives generally exhibit broader pharmacological profiles compared to imidazole analogues. For example, pyrazolone-based compounds like the target molecule and its thioacetamide derivative (IC50: 30.68–60.72 µM against MCF7 cells) demonstrate anticancer activity, while imidazole derivatives are primarily explored for antimicrobial applications .
Substituent Effects :
- Electron-Withdrawing Groups : Fluorine-substituted analogues (e.g., 2,4-difluorophenyl in ) may enhance metabolic stability but require further biological evaluation.
- Bulkier Groups : Prenylated derivatives (e.g., IBC-7 ) show improved antibacterial activity due to increased lipophilicity, aligning with structure-activity relationship (SAR) trends.
Synthetic Efficiency :
- Ultrasound-assisted synthesis (used for the target compound) achieves higher yields (84%) compared to conventional methods for analogues like IBC-7 (62% yield) .
Crystallographic Behavior: Pyrazolone derivatives, such as the acetamide analogue in , form hydrogen-bonded dimers (R22(10) motifs), which influence solubility and bioavailability.
Biological Activity
Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS No. 2059932-61-3) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 246.26 g/mol. Its structure features a pyrazole ring fused with a phenyl group and an ethyl acetate moiety, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. A common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions in ethanol, leading to the formation of the desired pyrazole derivative.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents .
Anticancer Properties
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms. This compound has been evaluated for its anticancer activity against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may reduce inflammation and pain, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to decreased prostaglandin synthesis and reduced inflammatory responses.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in malignant cells, promoting programmed cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity for certain compounds .
- Anticancer Activity : Research on a series of pyrazole compounds revealed that some exhibited IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as novel anticancer agents .
- Anti-inflammatory Research : Experimental models showed that pyrazole derivatives could significantly reduce inflammation markers in induced arthritis models .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-Oxo-2-methyl-pyrazole | Structure | Antimicrobial, Anticancer |
| Ethyl 3-Oxo-2-phenyldihydropyrazole | Structure | Anti-inflammatory |
| Methyl 3-Oxo-pyrazole | Structure | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
